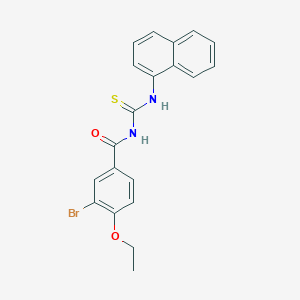
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Descripción general
Descripción
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is a complex organic compound with a molecular formula of C20H17BrN2O2S This compound is characterized by the presence of a bromine atom, an ethoxy group, and a naphthylcarbamothioyl group attached to a benzamide core
Métodos De Preparación
The synthesis of 3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Análisis De Reacciones Químicas
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
3-bromo-4-ethoxy-N-(2-naphthyl)benzamide: This compound has a similar structure but with a different naphthyl group, which may result in different chemical and biological properties.
4-bromo-N-(1-naphthalen-1-yl-ethyl)-benzamide: This compound has a different substitution pattern on the benzamide core, leading to variations in its reactivity and applications.
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-2-25-18-11-10-14(12-16(18)21)19(24)23-20(26)22-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,2H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMTXGRJPMJERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3675512.png)
![3,5-dichloro-N-[(2,5-dichlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3675520.png)
![4-ethoxy-3-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3675531.png)
![3,4-dichloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3675540.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3675547.png)
![2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3675556.png)
![N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3675557.png)
![2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3675566.png)
![3-(3-ISOPROPOXYBENZOYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B3675570.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3675575.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B3675583.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3675605.png)
![N~2~-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675620.png)
![4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B3675622.png)
